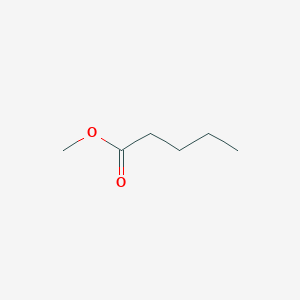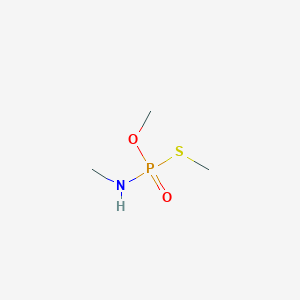
N-甲基甲胺磷
描述
N-Methyl-methamidophos is a derivative of methamidophos, an organophosphate pesticide . It is used in laboratory settings .
Synthesis Analysis
The synthesis of N-Methyl-methamidophos involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The process is influenced by factors such as solvent polarity and the steric demand of the initiator .Molecular Structure Analysis
The molecular formula of N-Methyl-methamidophos is C3H10NO2PS . It is related to methamidophos, which has a molecular formula of C2H8NO2PS .Chemical Reactions Analysis
The degradation of acephate, a related compound, involves the destruction of N-C, P-N, P-S, or P-O bonds, generating methamidophos as an intermediate product . Advanced oxidation processes (AOPs) like photo-Fenton process, UV/TiO2 photocatalysis, and ultrasonic ozonation are used for the degradation .Physical And Chemical Properties Analysis
Technical grade acephate, a related compound, is a white or transparent solid with a strong odor similar to sulfur .科学研究应用
Pesticide Degradation
N-Methyl-methamidophos, also known as Methamidophos, is an organophosphate pesticide that has been widely used to control insect pests in agricultural fields . However, its use has been partially restricted in many countries due to its toxic intermediate product . Microbial degradation of Methamidophos is emerging as an eco-friendly method that can be used for large-scale treatment . Microorganisms capable of degrading Methamidophos have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis .
Bioremediation
Methamidophos is a pollutant that has raised public concern and demand for its removal from the environment . A facultative methylotroph, Hyphomicrobium sp. MAP-1 , capable of high efficiently degrading Methamidophos, was isolated from Methamidophos-contaminated soil in China . It was found that the addition of methanol significantly promoted the growth of strain MAP-1 and enhanced its degradation of Methamidophos .
Biochemical Pathways
The biochemical degradation pathway of Methamidophos by Hyphomicrobium sp. MAP-1 has been proposed . Methamidophos is first cleaved at the P–N bond to form O,S -dimethyl hydrogen thiophosphate and NH3 . Subsequently, O,S -dimethyl hydrogen thiophosphate is hydrolyzed at the P–O bond to release –OCH3 and form S -methyl dihydrogen thiophosphate .
Toxicology
Methamidophos can cause DNA damage at different stages of spermatogenesis and reduce sperm quality in mice . It can cause acute toxic effects by the inhibition of acetylcholinesterase and can significantly damage peoples’ health .
Environmental Impact
Long term exposure to Methamidophos in non-target organisms results in severe poisonous effects . The amount of Methamidophos residues always exceeds the self-purifying capacity of studied soil ecosystems .
Physicochemical Degradation
Physicochemical degradation mechanisms of Methamidophos are explored and explained, such as photo-Fenton, ultraviolet/titanium dioxide (UV/TiO2) photocatalysis, and ultrasonic ozonation .
安全和危害
作用机制
Target of Action
N-Methyl-methamidophos is an organophosphorus insecticide . Its primary target is the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine . By inhibiting AChE, N-Methyl-methamidophos disrupts nerve signal transmission, leading to the overstimulation of muscles and glands .
Mode of Action
N-Methyl-methamidophos acts as an irreversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron . The result is a range of symptoms, including muscle twitching, paralysis, and in severe cases, death .
Biochemical Pathways
N-Methyl-methamidophos affects the cholinergic pathway by inhibiting AChE . This inhibition disrupts the normal function of the nervous system, leading to a variety of physiological effects . In addition, N-Methyl-methamidophos can be degraded by certain microorganisms, such as Hyphomicrobium sp., which have enzymes capable of breaking down organophosphorus compounds .
Result of Action
The inhibition of AChE by N-Methyl-methamidophos leads to an overstimulation of the nervous system . Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can cause seizures, respiratory failure, and death . Long-term exposure can also lead to chronic effects, such as neurological damage .
Action Environment
The action of N-Methyl-methamidophos can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and presence of other chemicals . Furthermore, its degradation in the environment can be influenced by factors such as soil type, presence of degrading microorganisms, and exposure to sunlight .
属性
IUPAC Name |
N-[methoxy(methylsulfanyl)phosphoryl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO2PS/c1-4-7(5,6-2)8-3/h1-3H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCZIYDMHFXVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNP(=O)(OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875563 | |
| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28167-49-9 | |
| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



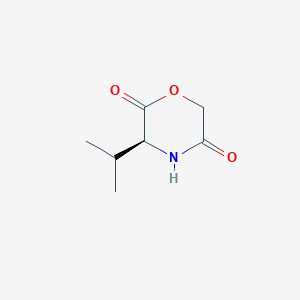
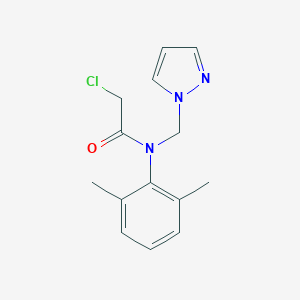
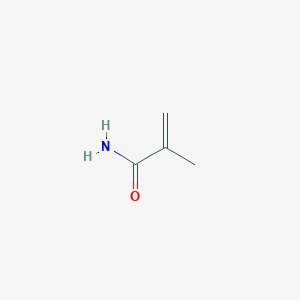

![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
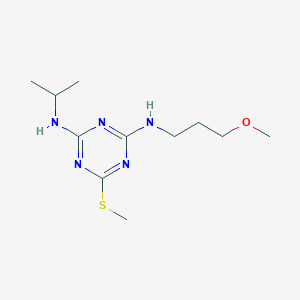
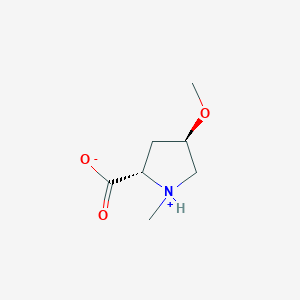
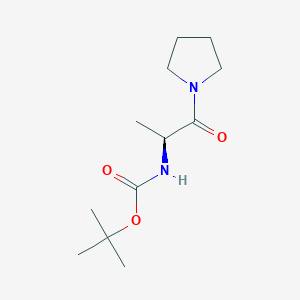


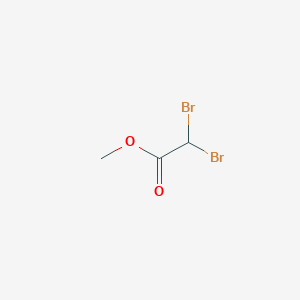
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)

